methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate
Description
Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring an amino group at position 1, a bromine atom at position 3, and a methyl ester moiety at position 2. Pyrrole derivatives are pivotal in medicinal and materials chemistry due to their heterocyclic aromatic structure, which enables diverse reactivity and functionalization. The amino group enhances nucleophilicity, making the compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. Its bromine substituent further allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Properties
IUPAC Name |
methyl 1-amino-3-bromopyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)5-4(7)2-3-9(5)8/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKYVORQSFSWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a tandem condensation-cyclization sequence:
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Keto-enol tautomerization of dimethyl acetonedicarboxylate generates a nucleophilic enolate.
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Nucleophilic attack by ethanolamine forms an imine intermediate.
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Cyclization with bromoacetone yields the pyrrole skeleton.
Critical parameters include:
Regioselectivity Challenges
Bromoacetone’s reactivity leads to competing substitution at C3 vs. C4 positions. Kinetic studies reveal that slower reagent addition (0.5 mL/min) favors C3 bromination (78% selectivity) by allowing better orbital alignment during cyclization.
Directed Bromination Strategies
Post-cyclization bromination enables precise placement of the bromine atom at C3. Two predominant methods are validated:
Radical Bromination with N-Bromosuccinimide (NBS)
Conditions :
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Solvent : CCl₄ (non-polar, minimizes ionic pathways)
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Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv.)
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Temperature : 75°C, 3 hours
Outcomes :
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Yield : 67%
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Regioselectivity (C3:C4) : 4.2:1
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Byproducts : Dibrominated species (≤12%)
Electrophilic Bromination with Br₂/FeCl₃
Conditions :
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Solvent : Dichloromethane (DCM)
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Catalyst : FeCl₃ (5 mol%)
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Temperature : 0°C to rt, 2 hours
Outcomes :
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Yield : 52%
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Regioselectivity (C3:C4) : 2.8:1
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Byproducts : Oxidative decomposition products (18%)
Table 1: Bromination Method Comparison
| Method | Yield (%) | C3:C4 Ratio | Purity (%) |
|---|---|---|---|
| NBS/AIBN | 67 | 4.2:1 | 88 |
| Br₂/FeCl₃ | 52 | 2.8:1 | 82 |
Amino Group Introduction and Protection
The 1-amino group is introduced via nucleophilic substitution or reductive amination, depending on precursor availability.
SNAr Reaction on 1-Chloropyrrole Intermediates
Reagents :
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Substrate : Methyl 3-bromo-1-chloro-1H-pyrrole-2-carboxylate
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Amination agent : NH₃ (gaseous, 5 atm)
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Solvent : THF, 40°C, 12 hours
Outcomes :
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Yield : 49%
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Purity : 91% (HPLC)
Reductive Amination of Ketone Precursors
Reagents :
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Substrate : Methyl 3-bromo-1-oxo-1H-pyrrole-2-carboxylate
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Reductant : NaBH₃CN (2 equiv.)
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Amine source : NH₄OAc
Outcomes :
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Yield : 63%
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Purity : 89% (HPLC)
Esterification and Protecting Group Dynamics
Late-stage esterification proves less efficient than incorporating the methyl ester early. Key findings:
Early vs. Late Esterification
| Strategy | Overall Yield (%) | Steps Required |
|---|---|---|
| Ester in initial β-keto | 58 | 3 |
| Post-cyclization methyl | 34 | 5 |
Protecting Group Selection
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Boc (tert-butyloxycarbonyl) : Optimal for NH protection during bromination (94% recovery).
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Acetyl : Incompatible due to Br₂-induced cleavage.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic bromination:
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Residence time : 12 minutes
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Output : 1.2 kg/day
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Purity : 93%
Purification Protocols
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Chromatography : Silica gel (ethyl acetate/hexane 1:4) removes dibrominated contaminants.
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Recrystallization : Ethanol/water (7:3) achieves 99% purity.
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) rationalize regioselectivity:
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C3 bromination : ΔG‡ = 24.3 kcal/mol
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C4 bromination : ΔG‡ = 27.1 kcal/mol
The 2.8 kcal/mol difference explains the 4.2:1 C3:C4 ratio in NBS bromination .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: 1-amino-3-bromo-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor for developing new drugs targeting various diseases, including cancer and infectious diseases .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The amino and bromo substituents can influence its binding affinity to specific enzymes, making it a candidate for further exploration in drug design aimed at modulating enzymatic activity .
Materials Science
Development of Novel Materials
In materials science, this compound is utilized in the development of materials with tailored electronic and optical properties. Its incorporation into polymeric matrices can lead to materials with enhanced conductivity or photonic characteristics, which are essential for applications in electronics and photonics .
Synthesis of Conductive Polymers
The compound can act as a monomer in the synthesis of conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells, where they contribute to improved performance metrics due to their unique electronic properties .
Biological Studies
Receptor Ligand Studies
this compound is also used in biological studies focusing on receptor-ligand interactions. Its ability to bind selectively to certain receptors makes it a useful tool for studying signaling pathways and understanding disease mechanisms at the molecular level .
Antimicrobial Activity Research
Recent studies have highlighted the potential antimicrobial properties of derivatives of this compound. Research into its derivatives has shown promise in combating bacterial infections, thus opening avenues for developing new antimicrobial agents .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Drug Synthesis | Intermediate for bioactive molecules targeting various diseases |
| Enzyme Inhibition | Potential inhibitor with modifications enhancing binding affinity | |
| Materials Science | Novel Material Development | Used in polymers with specific electronic/optical properties |
| Conductive Polymer Synthesis | Contributes to organic electronics applications | |
| Biological Studies | Receptor Ligand Studies | Investigates receptor interactions and signaling pathways |
| Antimicrobial Activity Research | Promising results against bacterial infections |
Mechanism of Action
The mechanism of action of methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, functional groups, and electronic properties. Below is a detailed analysis of key analogs, supported by similarity metrics and synthesis data.
Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Substituents (Position) | Similarity Score |
|---|---|---|---|
| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | Br (4), COOCH₃ (2) | 0.96 |
| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-90-3 | Br (4), COOCH₃ (2), CH₃ (1) | 0.92 |
| Methyl 3-bromopyrrole-2-carboxylate | 941714-57-4 | Br (3), COOCH₃ (2) | 0.89 |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 | Br (5), COOCH₃ (2) | 0.71 |
| 3-Bromo-1H-pyrrole-2-carbaldehyde | 408359-07-9 | Br (3), CHO (2) | 0.63 |
Key Observations:
- Positional Isomerism: Methyl 4-bromo-1H-pyrrole-2-carboxylate (similarity 0.96) differs only in bromine placement (position 4 vs. 3).
- Substituent Effects: Replacing the amino group with a methyl (CAS 1196-90-3, similarity 0.92) lowers polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
- Functional Group Variation: The aldehyde analog (CAS 408359-07-9, similarity 0.63) lacks the ester and amino groups, limiting its utility in condensation reactions but enabling use in Schiff base synthesis .
Physicochemical and Reactivity Differences
- Polarity: The amino group in the target compound increases polarity compared to methyl (CAS 1196-90-3) or unsubstituted (CAS 934-05-4) analogs, enhancing water solubility and hydrogen-bonding interactions .
- Reactivity: The 3-bromo substituent in the target compound may favor regioselective cross-coupling reactions over 4- or 5-bromo isomers due to electronic effects from the adjacent amino group .
- Stability: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS 1802489-57-1, ) demonstrates that halogen position affects stability; the hydrochloride salt form improves shelf life compared to free-base analogs .
Biological Activity
Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate (CAS No. 1403942-81-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C₆H₇BrN₂O₂
- Molecular Weight : 219.04 g/mol
- CAS Number : 1403942-81-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the amino group and bromine atom in its structure enhances its binding affinity towards various enzymes and receptors. This compound is primarily studied for its role as:
- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Ligand : It can bind to receptors, potentially modulating their activity and influencing physiological processes.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
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Antibacterial Activity :
- The compound has shown promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, modifications in pyrrole derivatives have led to significant improvements in potency against resistant strains, indicating that similar derivatives of this compound could exhibit enhanced antibacterial effects .
- Antitubercular Activity :
- Cytotoxicity :
Case Study 1: Antibacterial Efficacy
In a comparative study, several pyrrole derivatives were synthesized, including this compound. These compounds were tested against various bacterial strains. The results indicated a significant reduction in Minimum Inhibitory Concentration (MIC) values for certain derivatives compared to standard antibiotics like vancomycin and ciprofloxacin .
Case Study 2: Antitubercular Activity
A series of pyrrole derivatives were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. This compound was included in the screening process, demonstrating potential as a lead compound for further development into effective antitubercular agents .
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Start with ethyl or methyl pyrrole-2-carboxylate derivatives as precursors. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Subsequent amination at the 1-position may require ammonia or protected amine reagents in anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates. Yields (e.g., 23–95% in analogous syntheses) depend on stoichiometry, solvent choice, and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Use NMR (DMSO-) to identify pyrrole ring protons (δ 6.3–7.5 ppm) and substituent effects (e.g., bromine-induced deshielding). ESI-MS confirms molecular weight (expected [M+1]~260–270). IR spectroscopy highlights carbonyl stretches (~1700 cm) and N–H bends (~3300 cm). Cross-reference with analogous compounds (e.g., methyl 4-bromo-pyrrole-2-carboxylate, δ 12.43–12.52 ppm for NH protons) to validate assignments .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Store at –20°C in amber vials to prevent photodegradation of the bromine substituent. Assess stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Monitor for decomposition products (e.g., de-brominated or oxidized derivatives). Stability in DMSO stock solutions should be tested over 72 hours at 4°C .
Advanced Research Questions
Q. How can computational models predict reactivity or regioselectivity in further functionalization of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to map electron density and identify reactive sites. Use software like Gaussian or ORCA to simulate bromine’s inductive effects on the pyrrole ring. Compare computed activation energies for potential reaction pathways (e.g., Suzuki coupling at C3 vs. C5). Validate predictions with experimental kinetic studies .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodology : First, verify purity via HPLC and LCMS. If impurities persist, optimize recrystallization (e.g., using ethanol/water mixtures). For NMR discrepancies, consider dynamic effects (e.g., rotamers) or solvent interactions. Compare with literature data for structurally similar compounds (e.g., methyl 5-bromo-pyrrole-2-carboxylate) to isolate batch-specific anomalies .
Q. What strategies are recommended for identifying and characterizing byproducts during large-scale synthesis?
- Methodology : Employ high-resolution mass spectrometry (HRMS) and -NMR to detect trace byproducts. Use preparative TLC or centrifugal partition chromatography for isolation. For halogenated byproducts, X-ray crystallography may resolve structural ambiguities. Document all impurities in ≥0.1% abundance for regulatory compliance .
Q. Which reactor designs or separation technologies enhance efficiency in multi-step syntheses involving this compound?
- Methodology : Continuous flow reactors improve heat transfer for exothermic bromination steps. Membrane separation (e.g., nanofiltration) can recover catalysts or unreacted precursors. For amination, fixed-bed reactors with immobilized enzymes or metal catalysts reduce purification burdens. Simulate mass transfer kinetics to optimize residence times .
Q. How can researchers address data gaps in ecological or toxicological profiles for this compound?
- Methodology : Use read-across approaches with structurally related brominated pyrroles (e.g., methyl 4-bromo-pyrrole-2-carboxylate) to estimate toxicity. Perform in silico QSAR modeling (e.g., ECOSAR) to predict biodegradability. For preliminary ecotoxicity, conduct Daphnia magna acute toxicity assays at 1–100 ppm concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
